

# Spectroscopic Blueprint of Cadensin D: A Technical Guide

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## Compound of Interest

Compound Name: *Cadensin D*

Cat. No.: *B162241*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **Cadensin D**, a xanthonolignoid isolated from the roots of *Hypericum riparium*.<sup>[1][2]</sup> This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, offering a foundational resource for the identification, characterization, and further development of this natural product.

## Core Spectroscopic Data

The structural elucidation of **Cadensin D** is critically dependent on the interpretation of its NMR and MS data. The following tables summarize the key quantitative findings from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry analyses.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data for Cadensin D

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'	6.75	s	
H-6'	6.75	s	
H-2	6.42	d	2.2
H-4	6.24	d	2.2
H-8	7.58	d	8.8
H-9	7.17	dd	8.8, 2.5
H-11	6.94	d	2.5
H- $\alpha$	5.15	d	7.9
H- $\beta$	4.25	m	
H- $\gamma$	3.80	m	
3-OCH <sub>3</sub>	3.88	s	
5-OCH <sub>3</sub>	3.86	s	
6-OCH <sub>3</sub>	3.93	s	
1-OH	13.50	s	

Solvent: CDCl<sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Cadensin D**

Position	Chemical Shift ( $\delta$ , ppm)
C-1	161.5
C-2	97.2
C-3	166.5
C-4	92.5
C-4a	157.0
C-5a	103.8
C-6	164.2
C-7	107.1
C-8	127.1
C-8a	111.9
C-9	122.5
C-9a	145.9
C-1'	131.2
C-2'	105.5
C-3'	147.1
C-4'	135.2
C-5'	147.1
C-6'	105.5
C- $\alpha$	75.8
C- $\beta$	83.2
C- $\gamma$	61.9
3-OCH <sub>3</sub>	55.9
5-OCH <sub>3</sub>	55.4

6-OCH<sub>3</sub>

56.4

Solvent: CDCl<sub>3</sub>**Table 3: Mass Spectrometry Data for Cadensin D**

Ion	m/z	Relative Intensity (%)
[M] <sup>+</sup>	272	33
[M-CH <sub>3</sub> ] <sup>+</sup>	257	100
[M-CO] <sup>+</sup>	242	3
[M-C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>	230	18

Method: Electron Ionization (EI)

## Experimental Protocols

The spectroscopic data presented were obtained using standard laboratory techniques for the structural elucidation of natural products.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

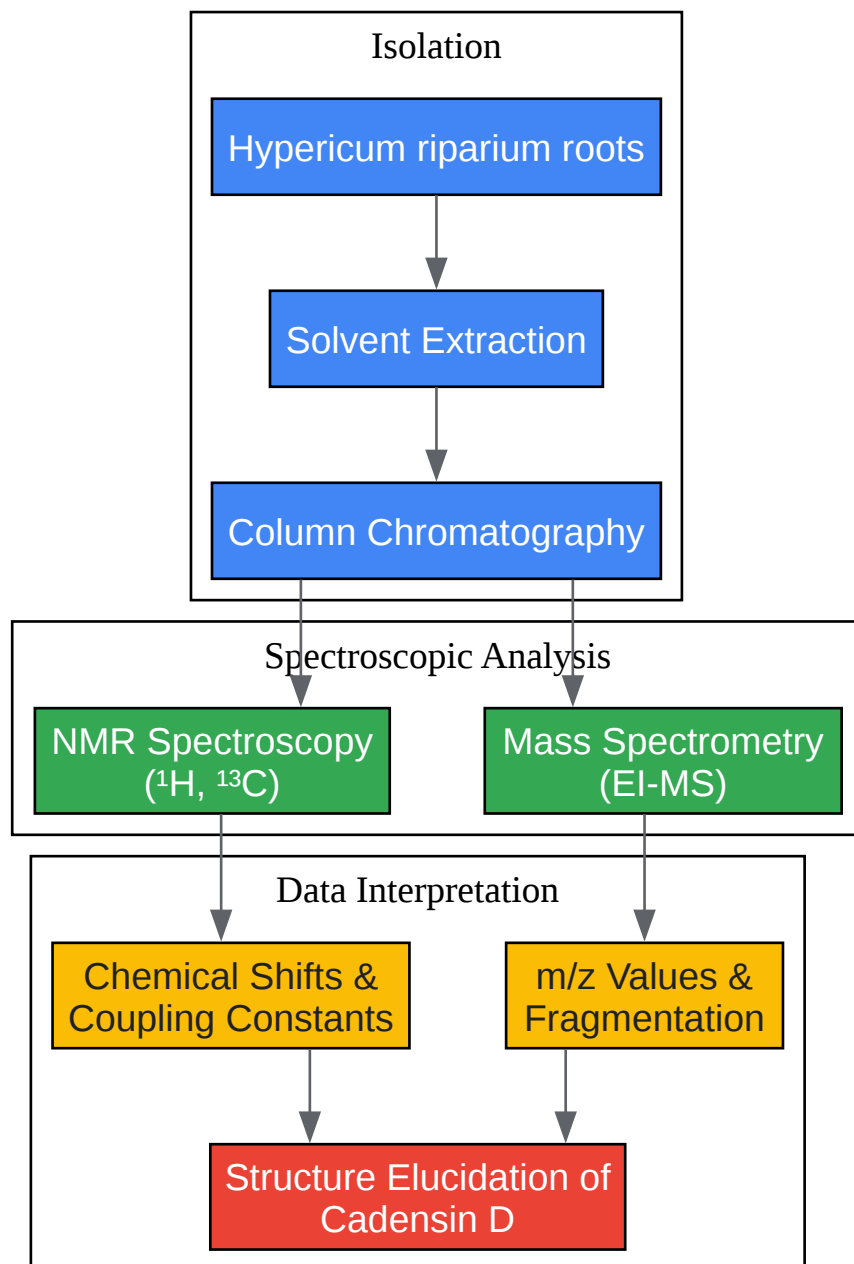
<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Mass Spectrometry (MS)

Mass spectral data were acquired using an electron ionization (EI) mass spectrometer. The fragmentation pattern was obtained by bombarding the sample with electrons, leading to the formation of a molecular ion and various fragment ions.

## Visualizing the Analytical Workflow

To understand the logical flow of the spectroscopic analysis, the following diagram illustrates the key steps from sample isolation to data interpretation.



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Caption: Workflow for the spectroscopic analysis of **Cadensin D**.

This guide provides a foundational dataset for **Cadensin D**, which can be utilized for comparative studies, as a standard for quality control, and to inform future research into its

biological activities and potential therapeutic applications. The detailed spectroscopic information is essential for any scientist working with this promising natural compound.

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## References

- 1. [acgpubs.org](https://acgpubs.org) [[acgpubs.org](https://acgpubs.org)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
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